Tin chloride dichloromethane

Description

Dichloromethane (DCM), with the molecular formula CH₂Cl₂ (CAS No. 75-09-2), is a volatile, nonflammable chlorinated hydrocarbon. It is a colorless liquid with a chloroform-like odor and a boiling point of 39.6°C . DCM is slightly soluble in water (13 g/L at 20°C) but miscible with organic solvents like ethanol, diethyl ether, and chlorinated compounds . Industrially, it is produced by chlorinating methane or methyl chloride at 400–500°C, yielding a mixture of chlorinated methanes (e.g., CH₃Cl, CH₂Cl₂, CHCl₃, CCl₄), which are separated via distillation .

Properties

IUPAC Name |

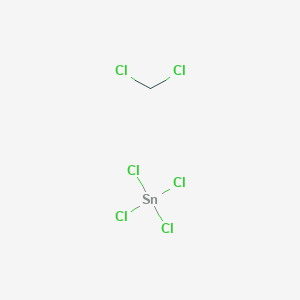

dichloromethane;tetrachlorostannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2.4ClH.Sn/c2-1-3;;;;;/h1H2;4*1H;/q;;;;;+4/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHTVRRSWPLFMI-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Cl.Cl[Sn](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl6Sn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Chlorinated Methanes

DCM belongs to a family of chlorinated methanes, each differing in chlorine substitution and associated risks. Below is a comparative analysis:

Table 1: Properties and Risks of Chlorinated Methanes

Key Differentiators:

Volatility and Solvent Power: DCM’s low boiling point (39.6°C) makes it ideal for low-temperature applications, unlike higher-boiling chloroform (61.2°C) or carbon tetrachloride (76.7°C) . DCM’s polarity balances solubility in both polar (e.g., alcohols) and nonpolar matrices, whereas carbon tetrachloride is strictly nonpolar .

Metabolic Pathways and Toxicity :

- DCM is metabolized via GST to form reactive intermediates, whereas chloroform and carbon tetrachloride rely on cytochrome P450 for bioactivation, leading to distinct organ damage (e.g., renal toxicity for chloroform) .

- Carbon tetrachloride’s higher chlorine content increases hepatotoxicity risk compared to DCM .

Regulatory Status :

- DCM remains in use under strict occupational exposure limits (e.g., OSHA PEL: 25 ppm), while carbon tetrachloride is largely phased out due to ozone depletion and toxicity .

- Chloroform’s use is restricted in consumer products but persists in laboratory settings .

Research Findings and Innovations

- Safer Solvent Alternatives : Studies highlight ethyl acetate and dimethyl carbonate as greener substitutes for DCM in chromatography and extraction, though with trade-offs in solvent strength .

- Ion-Pairing in DCM : Ruthenium polypyridyl complexes in DCM exhibit chloride ion-pairing, influencing photophysical properties and catalytic applications .

- Synthetic Utility : DCM’s role in tin-mediated reductions (e.g., nitro to amine conversions) remains critical in drug synthesis, as seen in antibacterial sulfonamido-benzoxazole derivatives .

Preparation Methods

Reaction Mechanism and Process Design

Anhydrous tin(II) chloride is synthesized via radiolysis of tin(IV) chloride (SnCl₄) dissolved in heptane using high-energy electrons. The radiolytic process induces reduction reactions, generating SnCl₂ as an insoluble precipitate due to its lower covalent character compared to SnCl₄. The system’s self-dehydrating nature ensures oxygen-free conditions, as residual water reacts with SnCl₄ to form insoluble hydrolysis products, which are removed prior to irradiation.

Key Parameters:

-

Solvent : Heptane (non-polar, inert).

-

Radiation Dose : 10–50 kGy (electron energy ≥1 MeV).

-

Temperature : 25–60°C (ambient to moderate heating).

-

SnCl₄ Concentration : 10–30 wt% in heptane.

Yield optimization correlates strongly with SnCl₄ concentration, peaking at 20 wt% with >85% conversion efficiency. Dose rate and temperature show negligible impact, suggesting radical-mediated reduction dominates over thermal effects.

Chlorination of Tin(II) Chloride for Stannic Chloride Production

Industrial-Scale Synthesis

A patented method reacts anhydrous tin(II) chloride (SnCl₂) with chlorine gas (Cl₂) in a reactor containing pre-formed SnCl₄. The process avoids molten tin handling by utilizing SnCl₂ dehydration at 130–247°C to eliminate water and volatile impurities (e.g., As, Sb):

Direct Chlorination of Molten Tin

High-Temperature Reaction Dynamics

Molten tin (≥235°C) reacts exothermically with Cl₂ to form SnCl₄:

To mitigate overheating, liquid SnCl₄ is injected as a coolant, absorbing excess heat via vaporization. The combined vapors are condensed, with a portion recycled to maintain reaction stability.

Operational Parameters:

| Parameter | Value/Range |

|---|---|

| Tin Temperature | 235–350°C |

| Cl₂ Pressure | 10 psi (gauge) |

| SnCl₄ Recycle Ratio | 7:1 (relative to product) |

This method achieves >95% conversion but requires high-purity tin to avoid contamination.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Radiolytic Reduction | 85 | 99.5 | High | Lab-scale |

| SnCl₂ Chlorination | 94 | 99.9 | Moderate | Industrial |

| Molten Tin Chlorination | 95 | 99.7 | Low | Industrial |

Q & A

Q. How can researchers ensure the stability of dichloromethane in synthetic reactions involving tin(IV) chloride?

Dichloromethane must be stabilized with additives like amylene (≤60 ppm) to prevent decomposition during reactions. Purity verification via gas chromatography (GC) is critical, ensuring ethanol and chloroform impurities are ≤2.0% and ≤0.005%, respectively . For reproducibility, pre-dry dichloromethane over molecular sieves and confirm water content ≤30 ppm using Karl Fischer titration .

Q. What safety protocols are essential when handling dichloromethane in tin-catalyzed reactions?

Dichloromethane is classified as a likely human carcinogen (via glutathione S-transferase activation) and a neurotoxin. Use fume hoods, wear nitrile gloves, and monitor airborne concentrations below 25 ppm (OSHA PEL). For tin(IV) chloride, which is moisture-sensitive and corrosive, employ inert atmospheres (e.g., nitrogen) and acid-resistant equipment .

Q. What are the optimal conditions for using dichloromethane as a solvent in tin-mediated reactions?

Dichloromethane’s low boiling point (40°C) makes it ideal for reflux at mild temperatures. In Hosomi-Sakurai allylation reactions, combine it with tin(IV) chloride (1–5 mol%) at 0–25°C for 1–4 hours. Monitor reaction progress via TLC (hexane:EtOAc = 2:1) to minimize side products .

Q. How can researchers mitigate solvent interference in UV-Vis or NMR analysis of tin chloride complexes?

Use deuterated dichloromethane (CD₂Cl₂) for NMR to avoid proton overlap. For UV-Vis, ensure solvent-grade dichloromethane has UV cutoff ≤235 nm. Pre-purify via distillation under nitrogen to eliminate stabilizers like amylene, which absorb in the UV range .

Advanced Research Questions

Q. How does tin(IV) chloride’s Lewis acidity vary in dichloromethane compared to other solvents, and how can this be quantified?

Use Gutmann-Beckett acceptor number (AN) measurements. In dichloromethane (AN = 20.4), tin(IV) chloride exhibits higher Lewis acidity than in THF (AN = 8.0), enhancing its ability to polarize π-bonds in allylation reactions. Compare Sn NMR chemical shifts (δ = –200 to –400 ppm) to correlate solvent effects with catalytic activity .

Q. What analytical techniques resolve contradictory data on dichloromethane’s hepatotoxicity in preclinical models?

Discrepancies arise from species-specific glutathione S-transferase theta-1 (GSTT1) expression. Use PBPK modeling to simulate human metabolic clearance, accounting for GSTT1 polymorphisms. Cross-validate with in vitro hepatocyte assays (rat vs. human) to isolate dichloromethane’s direct cytotoxicity from metabolic activation .

Q. How can researchers optimize dichloromethane’s role in organotin compound crystallization?

Dichloromethane’s moderate polarity (log P = 1.25) facilitates slow evaporation for single-crystal growth. For Sn-porphyrin complexes, layer dichloromethane solutions with acetone (3:1 v/v) to induce nucleation. Monitor crystal quality via X-ray diffraction and adjust solvent ratios to minimize disorder .

Q. What strategies validate the absence of tin chloride residues in dichloromethane after extraction processes?

Employ ICP-MS to detect tin at ≤0.1 ppb. For organotin species, use hydride generation-AAS: treat samples with NaBH₄ to convert tin complexes to volatile hydrides, then quantify via atomic absorption at 224.6 nm. Cross-check with GC-MS using derivatization (e.g., Grignard reagents) .

Methodological Best Practices

- Reaction Monitoring : Use inline FTIR to track Sn-Cl bond vibrations (400–500 cm⁻¹) in real time .

- Contradictory Toxicity Data : Apply benchmark dose modeling (BMD) to reconcile rodent carcinogenicity (B6C3F1 mice) with epidemiological data on non-Hodgkin lymphoma .

- Solvent Recycling : Distill dichloromethane through a 30-cm Vigreux column, discarding the first 10% of distillate to remove tin byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.